顺-3-己烯基丁酸酯

描述

cis-3-Hexenyl butyrate is a significant green note flavor compound widely used in the food and cosmetic industry. It is part of a group of green leaf volatiles (GLVs) emitted by plants, especially when they suffer mechanical damage. The compound is known for its role in the flavor and fragrance sectors due to its pleasant scent and taste reminiscent of fresh green vegetation .

Synthesis Analysis

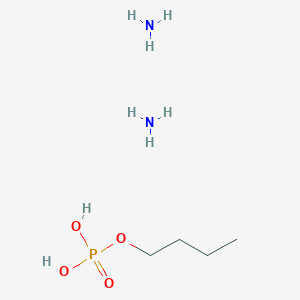

The synthesis of cis-3-hexenyl butyrate can be achieved through a transesterification process using cis-3-hexen-1-ol and ethyl acetate as starting materials. A study demonstrated the use of solid base KOH/γ-Al2O3 catalysts for this purpose. The catalysts were characterized by various techniques, including XRD, FT-IR spectroscopy, N2 adsorption, CO2-TPD, and XRF. Among the catalysts tested, 30%KOH/Al2O3 showed the best performance, achieving a cis-3-hexen-1-ol conversion of 59.3% at 88°C within 2 hours. The active species for the transesterification were identified as K2O·CO2, while Al–O–K groups were found to be inactive .

Molecular Structure Analysis

The molecular structure of cis-3-hexenyl butyrate, like other esters, is influenced by the nature of its substituents and the relative positions of the double bond and the substituent. The reactivity and properties of the compound are affected by these structural features, which can be studied through various spectroscopic and computational methods .

Chemical Reactions Analysis

cis-3-Hexenyl butyrate, as a member of the C6 hexenyl esters, participates in atmospheric reactions, particularly with ozone. Kinetic studies have shown that the rate constants for these reactions are influenced by the ester's structure. The reactivity towards ozone increases with the length of the ester substituent, indicating that the chemical structure plays a significant role in the atmospheric degradation of these compounds. Theoretical calculations using DFT and TST have supported these findings, providing insights into the kinetics and mechanisms of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-3-hexenyl butyrate are essential for its applications in flavor and fragrance formulations. Its volatility, solubility, and reactivity are key parameters that determine its suitability for various products. The compound's interaction with other chemical species, such as ozone, highlights its potential environmental impact and the importance of understanding its atmospheric fate .

科学研究应用

. .

生产与质量

. .安全信息

该化合物被归类为眼部刺激物2、皮肤刺激物2和STOT SE 3 . 它靶向呼吸系统 . 在处理这种化合物时,建议使用个人防护设备,如 N95 型防尘口罩(美国)、护目镜和手套 .

在香精香料行业的应用

“顺-3-己烯基丁酸酯”在香精香料行业中使用 . 例如,添加 100 ppm 的顺-3-己烯基 2-甲基丁酸酯可增强新鲜度,增加深度,并软化新鲜番茄风味中噻唑的一些刺鼻的绿色特征 .

在植物免疫和光合作用中的作用

安全和危害

“Cis-3-Hexenyl butyrate” is a combustible liquid. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. When handling it, one should avoid breathing mist or vapor, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

作用机制

Target of Action

cis-3-Hexenyl butyrate is primarily used as a flavor and fragrance agent . It has a green, fruity, somewhat buttery aroma . It is suggested for use in perfume compositions as a modifier for the Acetate and other esters .

Action Environment

The action of cis-3-Hexenyl butyrate can be influenced by various environmental factors. For example, the presence of other aroma compounds can affect the perception of its smell. Additionally, its volatility and thus its ability to reach olfactory receptors can be affected by temperature and humidity. Its stability and efficacy can also be influenced by pH and the presence of light or oxygen, which can lead to degradation of the compound .

属性

IUPAC Name |

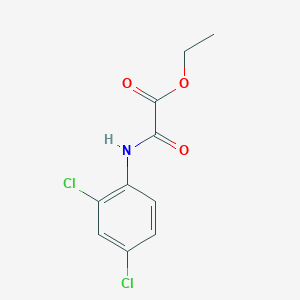

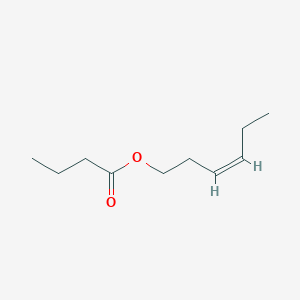

[(Z)-hex-3-enyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h5-6H,3-4,7-9H2,1-2H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHOPXVYTWUHDS-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OCC/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051772 | |

| Record name | (Z)-Hex-3-enyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a green, fruity, buttery odour | |

| Record name | cis-3-Hexenyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/226/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

96.00 °C. @ 20.00 mm Hg | |

| Record name | cis-3-Hexenyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, soluble in alcohol, propylene glycol; miscible with most fixed oils; insoluble in water | |

| Record name | cis-3-Hexenyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-3-Hexenyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/226/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.899 | |

| Record name | cis-3-Hexenyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/226/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

16491-36-4 | |

| Record name | cis-3-Hexenyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16491-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenyl butyrate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016491364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, (3Z)-3-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-Hex-3-enyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENYL BUTYRATE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O47B839622 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-3-Hexenyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of cis-3-Hexenyl butyrate?

A1: Cis-3-Hexenyl butyrate is a volatile organic compound (VOC) released by plants, often in response to herbivore attack. [, ] It acts as a signaling molecule, attracting natural enemies of the herbivores and potentially warning neighboring plants. [, ] Its presence in various plant species highlights its role in plant defense mechanisms. [, , , , , ]

Q2: How does the structure of cis-3-Hexenyl butyrate influence its interaction with insects?

A2: Research on the moth Semiothisa cinerearia suggests that cis-3-Hexenyl butyrate binds to a specific odorant-binding protein (GOBP) in the insect's antennae, ScinGOBP2. [] This binding triggers electrical activity, indicating that the insect can detect the compound. [] Behavioral studies further demonstrate that cis-3-Hexenyl butyrate acts as an attractant for female moths, influencing their oviposition behavior. []

Q3: How does elevated CO2 impact the release of cis-3-Hexenyl butyrate in plants?

A3: Studies on lima bean plants (Phaseolus lunatus L.) revealed that elevated CO2 levels significantly increased the emission of cis-3-Hexenyl butyrate. [] This increase suggests that global climate change, with its associated rising CO2 levels, could potentially alter plant-insect interactions by influencing the release of this important signaling molecule. []

Q4: What are the main chemical characteristics of cis-3-Hexenyl butyrate?

A4: While the provided research papers don't explicitly state the molecular formula and weight, cis-3-Hexenyl butyrate is an ester formed from cis-3-Hexenol and butyric acid. Its molecular formula is C10H18O2, and its molecular weight is 170.25 g/mol. Information regarding its spectroscopic data can be found in chemical databases like NIST or PubChem.

Q5: How do the levels of cis-3-Hexenyl butyrate vary among different plant varieties?

A5: Research on wall rocket (Diplotaxis erucoides) revealed a 20-fold difference in cis-3-Hexenyl butyrate levels among different populations of the plant. [] This significant variation suggests potential for breeding programs to select for varieties with specific aroma profiles, catering to consumer preferences or enhancing pest resistance. []

Q6: What is the role of cis-3-Hexenyl butyrate in the aroma profile of various plants?

A6: Cis-3-Hexenyl butyrate contributes to the characteristic aromas of various plants and teas. In wall rocket, it contributes to the overall ester profile, which can be selected for mild-pungent varieties. [] In Xinyang Maojian green tea, it acts as a key odorant, significantly impacting the tea's aroma, alongside other volatile compounds. [] Studies on white tea identified cis-3-Hexenyl butyrate as a key odorant contributing to the unique aroma characteristics of different subtypes. [] In fresh Codonopsis lanceolata, its presence contributes to the green and camphoraceous notes, although it might not be among the most abundant volatile compounds. []

Q7: How does the presence of cis-3-Hexenyl butyrate impact the flavor of mangoes?

A7: Comparative analysis of Taiwan Apple Mango (TAM) and Philippines Carabao Mango (PCM) identified cis-3-Hexenyl butyrate exclusively in PCM. [, ] This finding suggests that the compound contributes to the distinct flavor profile of PCM, setting it apart from TAM. [, ]

Q8: How is cis-3-Hexenyl butyrate used in the fragrance industry?

A8: While the research articles focus on the natural occurrence and ecological roles of cis-3-Hexenyl butyrate, one article mentions its safety assessment by the Research Institute for Fragrance Materials (RIFM). [] This suggests its potential use as a fragrance ingredient, although specific applications and safety data require further investigation.

Q9: How is cis-3-Hexenyl butyrate analyzed in scientific research?

A9: Several research papers utilize headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) to extract and analyze cis-3-Hexenyl butyrate and other volatile compounds from various plant materials. [, , , , , , ] This technique allows for the identification and quantification of this volatile compound in complex mixtures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)